molecular formula C60H102O51 B1165484 Core type 1 triaose

Core type 1 triaose

Cat. No.: B1165484
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Description

Historical Context and Discovery of O-Glycan Core Structures

The study of glycans, or carbohydrates, has a rich history, with significant strides in elucidating their structure and biochemistry occurring in the first half of the 20th century. oup.com Initially, glycans were primarily recognized for their roles in energy generation, metabolism, and structural support. oup.com The dense coating of complex and diverse glycans on cell surfaces, known as the glycocalyx, and on extracellular molecules hinted at their broader involvement in biological interactions. oup.com Early research identified that infectious agents and symbiotic organisms often recognized specific host glycans, mediating interactions. oup.com Furthermore, pathogens were found to express specific glycans themselves, influencing their antigenicity. oup.com The structural details of eukaryotic glycans were initially often deduced using microbial glycosidases as tools. oup.com The discovery of corresponding lysosomal glycosidases in eukaryotes furthered the understanding of lysosomal storage disorders, highlighting the biological significance of these structures. oup.com

The specific investigation into O-glycans and their core structures gained momentum as their presence on proteins, particularly mucins, became evident. nih.govportlandpress.comnih.govneb.com The realization that glycosylation was not limited to cell surface and secreted molecules but also occurred in the nucleus and cytoplasm, notably with the discovery of O-linked GlcNAc, further expanded the field of glycobiology. oup.com The identification and characterization of different O-glycan core structures were crucial steps in understanding the pathways of O-glycosylation and the resulting structural diversity. creative-proteomics.comnih.govresearchgate.netnih.govneb.comacs.org

Defining the Core 1 O-Glycan (T-Antigen) as a Foundational Disaccharide

The Core 1 O-glycan, also widely known as the T-antigen, stands as one of the simplest and most common O-glycan structures found in nature. creative-proteomics.comnih.govqa-bio.com It is defined by a disaccharide structure consisting of galactose (Gal) linked in a β1-3 linkage to N-acetylgalactosamine (GalNAc), which is α-linked to the hydroxyl group of a serine or threonine residue on a protein. creative-proteomics.compnas.orgnih.govqa-bio.com The biosynthesis of Core 1 is initiated by the attachment of GalNAc to the protein backbone by UDP-GalNAc: polypeptide N-acetylgalactosaminyltransferases. creative-proteomics.comnih.govneb.comacs.org Subsequently, the enzyme Core 1 β1-3-galactosyltransferase (also known as T-synthase or C1GalT1) catalyzes the addition of a galactose residue from UDP-Gal to the GalNAc, forming the Core 1 disaccharide. creative-proteomics.compnas.orgportlandpress.comnih.gov This Core 1 structure serves as a fundamental building block for the synthesis of more complex O-glycans. creative-proteomics.comnih.govnih.gov

Structural Elucidation and Nomenclature of Core 1 Trisaccharide Variants

The Core 1 disaccharide (Galβ1-3GalNAcα-Ser/Thr) can be further modified by the addition of other monosaccharides, leading to the formation of various trisaccharide structures. creative-proteomics.comnih.gov These trisaccharide variants are crucial for the diverse functions of O-glycans. The nomenclature of these structures typically describes the added sugar(s) and their linkage to the Core 1 backbone.

Sialylated Core 1 O-Glycans (e.g., Sialyl T-Antigen)

Sialylation is a common modification of Core 1, involving the addition of sialic acid residues. creative-proteomics.comnih.govnih.gov The most well-known sialylated Core 1 structure is the Sialyl T-antigen. The Sialyl T-antigen can exist in different forms depending on the linkage of the sialic acid. A common form involves a sialic acid (typically N-acetylneuraminic acid, Neu5Ac) linked α2-3 to the galactose residue of the Core 1 structure (Neu5Acα2-3Galβ1-3GalNAcα-Ser/Thr). oup.com Another important sialylated structure is the Sialyl Tn antigen (Neu5Acα2-6GalNAcα-Ser/Thr), which is formed by the direct addition of sialic acid to the initiating GalNAc residue, effectively blocking the formation of Core 1. nih.govnih.govmdpi.comembopress.org Disialylated Core 1 structures, where sialic acid is added to both the galactose and the GalNAc residues of Core 1, also exist. nih.govresearchgate.net

These sialylated structures can be formed by specific sialyltransferase enzymes. For instance, ST3Gal I is known to sialylate Core 1 with an α2-3 linkage to galactose. oup.comresearchgate.net The presence of sialic acid adds a negative charge to the glycan, significantly impacting its interactions and biological roles. nih.govmdpi.com

Fucosylated and Other Extended Core 1 Trisaccharide Structures

Beyond sialylation, Core 1 can be modified by the addition of fucose or other monosaccharides, leading to extended trisaccharide structures. Fucosylation often involves the addition of fucose (Fuc) in an α1-2 linkage to the galactose residue of Core 1 (Fucα1-2Galβ1-3GalNAcα-Ser/Thr). This structure is related to the H-antigen, a precursor for ABO blood group determinants. wikipedia.org

Core 1 can also be extended by the addition of N-acetylglucosamine (GlcNAc), forming the Core 2 structure (GlcNAcβ1-6Galβ1-3GalNAcα-Ser/Thr). wikipedia.orgnih.govresearchgate.netpnas.org While Core 2 is a tetrasaccharide, its formation is initiated from Core 1 and it serves as a scaffold for further elongation, including the addition of fucose and sialic acid to form structures like Sialyl Lewis x (sLex). pnas.orgashpublications.orgresearchgate.netwikipedia.org Extended Core 1 structures can also be formed by the addition of GlcNAc in a β1-3 linkage to the galactose of Core 1 (GlcNAcβ1-3Galβ1-3GalNAcα-Ser/Thr), which can then be further elongated and modified, including fucosylation and sialylation, to form structures like sulfated Sialyl Lewis x. researchgate.net

The diversity of these trisaccharide and extended structures is generated by the action of a variety of glycosyltransferases, each with specificity for the type of sugar and the linkage formed. nih.govportlandpress.comnih.govneb.comacs.org

Here is a table summarizing some key Core 1 derived trisaccharide structures:

Structure NameGlycan StructureLinkage to Protein
Core 1 (T-Antigen)Galβ1-3GalNAcα-Ser/Thr
Sialyl T-Antigen (α2-3)Neu5Acα2-3Galβ1-3GalNAcα-Ser/Thr
Sialyl Tn-Antigen (α2-6)Neu5Acα2-6GalNAcα-Ser/Thr
Fucosylated Core 1 (H-like)Fucα1-2Galβ1-3GalNAcα-Ser/Thr

Note: This table focuses on common trisaccharide variants derived from Core 1. Core 2 and its derivatives are tetrasaccharides or larger.

Biological Significance of O-Glycans in Eukaryotic Systems

O-glycans, including Core 1 structures and their trisaccharide derivatives, are integral to the proper functioning of eukaryotic organisms. Their presence on a wide variety of proteins, both secreted and cell surface, underscores their broad biological impact. wikipedia.orgneb.cnashpublications.org

One of the key roles of O-glycans is in modulating protein properties. They can influence protein stability, folding, and conformation. creative-proteomics.comresearchgate.netashpublications.orgnih.gov The addition of O-glycans can increase the rigidity of protein regions, projecting them away from the cell surface and influencing interactions with other molecules. wikipedia.org In some cases, O-glycans can protect proteins from proteolytic cleavage. ashpublications.org

O-glycans are also critical for cell-cell recognition and adhesion events. creative-proteomics.comresearchgate.netpnas.org Specific glycan structures, such as those derived from Core 1 and Core 2 with terminal modifications like Sialyl Lewis x, serve as ligands for lectins, which are carbohydrate-binding proteins. wikipedia.orgpnas.orgashpublications.org These interactions are vital for processes like leukocyte trafficking during immune responses, cell migration, and development. wikipedia.orgresearchgate.netpnas.org

Furthermore, O-glycans are involved in modulating immune responses. creative-proteomics.comresearchgate.net They can act as antigens, triggering immune recognition. nih.govembopress.org Alterations in O-glycosylation patterns are frequently observed in various diseases, including cancer and inflammatory conditions, highlighting their involvement in pathological processes. wikipedia.orgcreative-proteomics.comnih.govresearchgate.netashpublications.orgmdpi.comembopress.orgnih.gov In cancer, changes in Core 1 and its derivatives, such as increased sialylation, are often associated with tumor progression and metastasis. creative-proteomics.comnih.govresearchgate.netashpublications.orgnih.govmdpi.comembopress.org

The biosynthesis of O-glycans is a tightly regulated process involving numerous glycosyltransferases. creative-proteomics.comnih.govportlandpress.comnih.govneb.comacs.org The specific repertoire of these enzymes in a cell determines the resulting glycan structures and their biological functions. nih.govnih.govmdpi.com Research continues to uncover the intricate roles of Core 1 and its trisaccharide derivatives in health and disease, emphasizing the importance of understanding these complex carbohydrate structures.

Properties

Molecular Formula

C60H102O51

Synonyms

Galβ1-3GlcNAcβ1-3Gal

Origin of Product

United States

Biosynthesis and Enzymatic Regulation of Core Type 1 Trisaccharides

Initiation of O-Glycosylation: Polypeptide N-Acetylgalactosaminyltransferases (ppGalNAcTs)

The initial step of mucin-type O-glycosylation is catalyzed by a large family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) sigmaaldrich.comoup.com. These enzymes initiate O-glycosylation by transferring an N-acetylgalactosamine (GalNAc) residue from UDP-GalNAc to the hydroxyl group of serine or threonine residues within a polypeptide chain, forming the Tn antigen (GalNAcα1-Ser/Thr) sigmaaldrich.comoup.commdpi.comnih.gov.

Mammals possess at least twelve to over twenty different ppGalNAcT isoforms researchgate.netsigmaaldrich.comoup.comnih.gov. These isoforms exhibit distinct expression patterns and substrate specificities, suggesting that they play specific roles in the tissue- and cell-type-specific glycosylation of particular glycoproteins sigmaaldrich.comoup.comnih.govnih.gov. The diverse array of ppGalNAcTs allows for differential regulation of O-glycosylation initiation depending on the cellular context and the specific protein substrate oup.comnih.gov.

Core 1 β1,3-Galactosyltransferase (T-Synthase) and Cosmc Chaperone Function

Following the initiation by ppGalNAcTs, the Core 1 structure is synthesized by the enzyme Core 1 β1,3-Galactosyltransferase, commonly known as T-synthase (C1GALT1) creative-proteomics.commdpi.comspandidos-publications.commdpi.com. T-synthase catalyzes the transfer of a galactose (Gal) residue from UDP-Gal to the GalNAcα1-Ser/Thr (Tn antigen) via a β1-3 linkage, forming the Core 1 disaccharide (Galβ1-3GalNAcα1-Ser/Thr) creative-proteomics.commdpi.comspandidos-publications.compnas.orgrupress.org. This reaction is a crucial branchpoint in O-glycan biosynthesis, as Core 1 is the precursor for the majority of extended and branched O-glycans spandidos-publications.compnas.orgrupress.org.

A unique and essential feature of vertebrate T-synthase is its requirement for a specific molecular chaperone called Cosmc (C1GALT1C1) for proper folding and enzymatic activity spandidos-publications.compnas.orgrupress.orgfrontiersin.orgnih.govplos.orgresearchgate.net. Cosmc is an endoplasmic reticulum (ER)-localized chaperone that interacts directly with nascent T-synthase, preventing its aggregation and degradation and promoting its maturation and transport to the Golgi apparatus where it functions spandidos-publications.compnas.orgrupress.orgnih.govplos.orgresearchgate.net. Loss of functional Cosmc leads to misfolding and inactivation of T-synthase, resulting in the accumulation of the truncated Tn antigen and a severe disruption of normal O-glycosylation, which is associated with various diseases including Tn syndrome and certain cancers mdpi.comspandidos-publications.compnas.orgrupress.orgnih.govplos.orgresearchgate.net.

Glycosyltransferases Involved in Core 1 Trisaccharide Formation

Once the Core 1 structure is formed, it can be further modified by the addition of other monosaccharides, catalyzed by various glycosyltransferases. These modifications can lead to the formation of more complex O-glycan structures, including trisaccharides and beyond.

Sialyltransferases (ST3Gal-I, ST6GalNAc) and Their Specificities

Sialylation is a common modification of the Core 1 structure, catalyzed by sialyltransferases. ST3Gal-I (CMP-N-acetylneuraminate-beta-galactosamide-alpha-2,3-sialyltransferase 1) is a key enzyme that adds sialic acid (N-acetylneuraminic acid, Neu5Ac) in an α2,3 linkage to the terminal galactose residue of the Core 1 structure (Galβ1-3GalNAcα1-Ser/Thr), forming the sialyl-T antigen (Neu5Acα2-3Galβ1-3GalNAcα1-Ser/Thr) sigmaaldrich.comrndsystems.comoup.com. ST3Gal-I primarily utilizes the Core 1 structure as its acceptor substrate oup.comashpublications.org. This modification is important in various biological processes, including immune cell regulation ashpublications.orguniprot.orgaai.org.

ST6GalNAc (UDP-N-acetyl-alpha-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase) enzymes, despite their name, can have diverse specificities. While some ST6GalNAc enzymes are involved in adding sialic acid in an α2,6 linkage to terminal GalNAc residues, particularly on the Tn antigen (forming the sialyl-Tn antigen, Neu5Acα2-6GalNAcα1-Ser/Thr), their primary role is often associated with the initiation of O-glycosylation by adding GalNAc nih.govresearchgate.net. However, some ST6GalNAc transferases can also act on Core 1, adding sialic acid in an α2,6 linkage to the GalNAc residue of Core 1, potentially forming disialylated structures researchgate.net. The specificities of different ST6GalNAc isoforms vary, and ST3Gal-I is generally considered the main sialyltransferase acting on the galactose of Core 1 sigmaaldrich.comashpublications.orgaai.org.

Fucosyltransferases and Other Branching Enzymes

Fucosylation is another common modification of Core 1-derived structures. Fucosyltransferases (FUTs) catalyze the addition of fucose residues. For example, FUT2 (α1,2-fucosyltransferase) can add fucose in an α1,2 linkage to the terminal galactose of Core 1 (Galβ1-3GalNAcα1-Ser/Thr), forming the H antigen on a Core 1 backbone (Fucα1-2Galβ1-3GalNAcα1-Ser/Thr) researchgate.netresearchgate.net. This is a key structure in the biosynthesis of ABO blood group antigens when present on O-glycans sigmaaldrich.com.

Other glycosyltransferases can further modify the Core 1 structure, leading to branching and the formation of more complex glycans. For instance, Core 2 β1,6-N-acetylglucosaminyltransferases (C2GnTs) add GlcNAc in a β1-6 linkage to the GalNAc residue of Core 1, creating the Core 2 structure (Galβ1-3(GlcNAcβ1-6)GalNAcα1-Ser/Thr) creative-proteomics.comresearchgate.netresearchgate.net. This branching provides additional sites for further elongation and modification by other glycosyltransferases, contributing to the vast diversity of O-glycan structures creative-proteomics.comresearchgate.net.

Subcellular Localization and Compartmentalization of O-Glycan Biosynthesis

O-glycosylation, including the synthesis of Core 1 and its modifications, primarily occurs in the Golgi apparatus researchgate.netmdpi.comfrontiersin.orgwikipedia.orgmdpi.com. While the initial attachment of GalNAc by some ppGalNAcTs may begin in the ER, the majority of O-glycan elongation and branching steps take place as proteins traverse the different cisternae of the Golgi (cis, medial, and trans) and the trans-Golgi network (TGN) researchgate.netmdpi.comnih.govfrontiersin.orgwikipedia.orgmdpi.com.

The glycosyltransferases involved in O-glycan biosynthesis are typically type II transmembrane proteins residing in specific Golgi compartments mdpi.comfrontiersin.orgoup.com. Their non-homogeneous distribution across the Golgi stacks reflects the sequential nature of glycan assembly mdpi.com. Core synthesizing enzymes, such as T-synthase, are generally found in the cis and medial Golgi, while elongating and capping enzymes, including sialyltransferases and fucosyltransferases, are predominantly located in the medial, trans-Golgi, and TGN compartments mdpi.com. This spatial organization ensures the ordered addition of monosaccharides to the growing O-glycan chains mdpi.comfrontiersin.org.

Regulatory Mechanisms of Core 1 Trisaccharide Biosynthesis

The biosynthesis of Core 1 O-glycans and their subsequent modifications is tightly regulated at multiple levels. The expression levels and activity of the involved glycosyltransferases, particularly the ppGalNAcTs and T-synthase, are critical determinants of the resulting glycan structures sigmaaldrich.comoup.comnih.govresearchgate.net.

Regulation occurs at the transcriptional level, with the expression of different glycosyltransferase genes being tissue- and cell-type-specific oup.comnih.gov. Post-translational modifications and the availability of nucleotide sugar donors (e.g., UDP-GalNAc, UDP-Gal, CMP-Neu5Ac, GDP-Fuc) also influence enzymatic activity nih.gov.

The chaperone Cosmc plays a vital regulatory role by ensuring the correct folding and activity of T-synthase spandidos-publications.compnas.orgrupress.orgnih.govplos.org. Defects or loss of Cosmc function directly impair Core 1 synthesis and lead to aberrant glycosylation spandidos-publications.compnas.orgrupress.orgnih.govplos.orgresearchgate.net.

Competition among different glycosyltransferases for the same substrate can also influence the final glycan structure nih.gov. For example, the availability of the Tn antigen can determine whether it is acted upon by T-synthase to form Core 1 or by other enzymes like certain ST6GalNAc transferases nih.govresearchgate.net. The relative expression levels and subcellular localization of competing enzymes within the Golgi apparatus contribute to determining which biosynthetic pathways are favored mdpi.comnih.gov.

Furthermore, the peptide sequence of the protein substrate can influence which sites are glycosylated by specific ppGalNAcTs and how the glycan chain is subsequently elongated nih.govnih.gov. Cellular context, developmental signals, and pathological conditions, such as inflammation and cancer, can significantly alter the expression and activity of glycosyltransferases, leading to changes in O-glycan structures, including those derived from Core 1 creative-proteomics.comresearchgate.net.

Transcriptional and Translational Control of Glycosyltransferases

The expression levels of C1GALT1 and Cosmc are subject to regulation at both the transcriptional and translational levels. Transcriptional control ensures that these key enzymes are available when and where needed, while translational mechanisms can fine-tune protein production.

Research into the transcriptional regulation of human Cosmc and T-synthase has revealed insights into their basal and tissue-specific expression. The minimal promoters for both Cosmc and T-synthase genes are located within CpG islands. nih.gov These promoters lack a conventional TATA box but contain binding sites for Krüppel-like transcription factors, including SP1 and SP3, which are suggested to regulate their basal transcription. nih.govnih.govresearchgate.net Site-directed mutagenesis studies have indicated that these SP1/SP3 binding sequences are essential for promoter activity. researchgate.net Chromatin immunoprecipitation (ChIP) assays further support the association of SP1/SP3 with these promoter regions for both genes. researchgate.net

Despite similarities in their core promoters, Cosmc and T-synthase exhibit differences in epigenetic regulation. nih.gov For instance, hypermethylation of the Cosmc core promoter, but not the T-synthase promoter, has been observed in certain cell lines where Cosmc is silenced. nih.gov This suggests that differential epigenetic mechanisms contribute to the varied expression patterns of these two genes. Additionally, the differential expression of C1GALT1 and Cosmc in various tissues and cell types implies the involvement of tissue-specific transcription factors that can act as enhancers or suppressors. nih.gov Putative binding sites for other transcription factors, such as AP2 and γ-IRE, have been identified in the upstream regions of both genes. nih.gov

Translational control also plays a significant role, particularly in the context of Cosmc's function. Studies utilizing cell-free translation systems have demonstrated that Cosmc mediates the co-translational activation of C1GALT1. exlibrisgroup.comresearchgate.netcore.ac.uk This means that Cosmc must be present during the translation of the C1GALT1 polypeptide chain for the enzyme to fold correctly and become functionally active. exlibrisgroup.comresearchgate.netcore.ac.uk Recombinant Cosmc added after translation is ineffective in promoting C1GALT1 activity, highlighting the co-translational nature of its chaperone function. exlibrisgroup.comresearchgate.net This co-translational interaction is crucial for preventing the unfavorable aggregation of newly synthesized C1GALT1. exlibrisgroup.comresearchgate.netcore.ac.uk

The cytokine-Cosmc signaling axis has also been implicated in regulating the expression of the Tn antigen, the precursor for Core 1. Inflammatory cytokines like TNF-α have been shown to down-regulate the COSMC gene by reducing mRNA and protein levels, potentially through hypermethylation of the gene promoter. oncotarget.com This down-regulation of Cosmc leads to elevated Tn levels due to the impaired activity of T-synthase. oncotarget.com

Table 1: Transcriptional and Translational Regulation of C1GALT1 and Cosmc

GeneRegulatory MechanismDetailsTranscription Factors InvolvedNotes
C1GALT1Transcriptional ControlPromoter in CpG island, lacks TATA box, basal regulation. nih.govSP1, SP3, Tissue-specific TFsEpigenetic regulation differs from Cosmc. nih.gov
CosmcTranscriptional ControlPromoter in CpG island, lacks TATA box, basal regulation. nih.govSP1, SP3, Tissue-specific TFsSubject to epigenetic regulation like hypermethylation. nih.govoncotarget.com
C1GALT1Translational ControlRequires co-translational interaction with Cosmc for folding and activity. exlibrisgroup.comresearchgate.netcore.ac.ukN/ACosmc prevents unfavorable aggregation of C1GALT1. exlibrisgroup.comresearchgate.netcore.ac.uk
CosmcTranslational ControlActs as a co-translational chaperone for C1GALT1. exlibrisgroup.comresearchgate.netcore.ac.ukN/AEssential for functional C1GALT1 expression. rndsystems.comnih.govexlibrisgroup.comresearchgate.netcore.ac.uk

Post-Translational Modification and Enzyme Activity Regulation

Beyond transcriptional and translational control, the activity of C1GALT1 is extensively regulated through post-translational mechanisms, primarily mediated by its interaction with Cosmc. Cosmc functions as a unique molecular chaperone essential for the correct folding and stability of C1GALT1 in the endoplasmic reticulum (ER). rndsystems.comfrontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.netrupress.orgnih.govresearchgate.netnih.govpnas.org Without Cosmc, newly synthesized C1GALT1 is prone to misfolding, aggregation, and subsequent degradation by the proteasome, resulting in a loss of enzyme activity and the accumulation of the Tn antigen. rupress.orgresearchgate.netpnas.orgnih.govrupress.orgoup.com

Cosmc is a type II transmembrane protein localized to the ER. mdpi.com Its N-terminal domain is responsible for binding directly to C1GALT1 and mediating chaperone function, while the C-terminal domain is involved in oligomerization and zinc ion binding, potentially playing a regulatory role in vivo. mdpi.comnih.govplos.org Cosmc has ATP-binding activity, which is consistent with its chaperone function in the maturation of T-synthase. rupress.org The high affinity of Cosmc for Zn²⁺ may increase its activity as a C1GALT1 chaperone protein. mdpi.complos.org

The interaction between C1GALT1 and Cosmc leads to the formation of a stable, non-covalent complex in the ER. rndsystems.comfrontiersin.org Within this complex, C1GALT1 is converted into its active and dimeric forms before being transported to the Golgi apparatus, where it catalyzes the formation of the Core 1 structure. frontiersin.orgresearchgate.net C1GALT1 is described as an ~42-kDa subunit, dimeric enzyme. pnas.org Interestingly, C1GALT1 is unusual in lacking common post-translational modifications like N-glycans, which are typically involved in protein folding pathways. researchgate.netpnas.org This further emphasizes the unique and essential role of Cosmc in its maturation.

Mutations in the Cosmc gene can lead to a loss of functional C1GALT1 activity, resulting in aberrant O-glycosylation characterized by the accumulation of the truncated Tn antigen. nih.govpnas.orgnih.govrupress.orgoup.com This highlights Cosmc as a critical control point in O-glycosylation. While Cosmc is essential for C1GALT1 folding, C1GALT1 activity in the Golgi can also be influenced by factors such as substrate availability (UDP-Gal and the Tn antigen) and competition with other glycosyltransferases for the same substrate. frontiersin.orgresearchgate.net

Post-translational modifications on target proteins can also indirectly regulate C1GALT1 activity by affecting substrate presentation or the cellular environment. For instance, C1GALT1 has been shown to modify the O-glycans on various proteins like FGFR2, MET, and integrin β1, influencing their phosphorylation, dimerization, and downstream signaling pathways, which in turn can impact cellular processes relevant to glycosylation. spandidos-publications.comoncotarget.complos.orgresearchgate.netliverpool.ac.uknih.gov

Table 2: Post-Translational Regulation of C1GALT1 and Cosmc Activity

ProteinRegulatory MechanismDetailsImpact on ActivityNotes
C1GALT1Chaperone InteractionRequires Cosmc for proper folding, stability, and transport from ER to Golgi. rndsystems.comfrontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.netrupress.orgnih.govresearchgate.netnih.govpnas.orgEssential for functional enzyme activity. rndsystems.comnih.govMisfolding and degradation occur without Cosmc. rupress.orgresearchgate.netpnas.orgnih.govrupress.orgoup.com
C1GALT1DimerizationForms an active dimeric form with the help of Cosmc. frontiersin.orgresearchgate.netRequired for full activity. frontiersin.orgresearchgate.netOccurs in the ER before Golgi transport. frontiersin.orgresearchgate.net
CosmcChaperone FunctionBinds to newly synthesized C1GALT1, prevents aggregation, promotes folding. exlibrisgroup.comresearchgate.netcore.ac.ukrupress.orgresearchgate.netEnables C1GALT1 activity. rndsystems.comnih.govCo-translational activity is crucial. exlibrisgroup.comresearchgate.netcore.ac.uk
CosmcMetal BindingBinds divalent cations like Zn²⁺ via its C-terminal domain. mdpi.comnih.govplos.orgMay enhance chaperone activity. mdpi.complos.orgC-terminal domain involved in oligomerization. mdpi.comnih.govplos.org
C1GALT1Substrate AvailabilityActivity depends on the presence of UDP-Gal and Tn antigen. frontiersin.orgresearchgate.netDirectly impacts reaction rate. frontiersin.orgresearchgate.netOccurs in the Golgi apparatus. frontiersin.orgresearchgate.net
C1GALT1Competition with other GTsCompetes with other glycosyltransferases (e.g., C3GnT, ST6GalNAc-I/II) for Tn antigen. frontiersin.orgresearchgate.netInfluences the type of O-glycan formed. frontiersin.orgresearchgate.netOccurs in the Golgi apparatus. frontiersin.orgresearchgate.net
C1GALT1Modification of Target ProteinsAlters O-glycans on proteins like FGFR2, MET, integrin β1, affecting their function and signaling. spandidos-publications.comoncotarget.complos.orgresearchgate.netliverpool.ac.uknih.govIndirectly regulates cellular context for glycosylation.Impacts downstream pathways. spandidos-publications.comoncotarget.complos.orgresearchgate.netliverpool.ac.uknih.gov

Biological Roles and Molecular Mechanisms of Core Type 1 Trisaccharides

Involvement in Cell Adhesion and Recognition Processes

Core type 1 trisaccharides play a crucial role in mediating cell-cell and cell-matrix interactions, which are fundamental for tissue organization, development, and immune responses. creative-proteomics.comcreative-proteomics.com Their presence on cell surface glycoproteins and glycolipids allows for specific molecular recognition events. creative-proteomics.comontosight.ai

Ligand-Receptor Interactions (e.g., Selectins, Siglecs)

Core 1 structures, particularly when modified, serve as ligands for various glycan-binding proteins (lectins), including selectins and Siglecs. creative-proteomics.comlibretexts.org Selectins are a family of C-type lectins involved in leukocyte rolling and adhesion to endothelial cells during inflammation and immune surveillance. libretexts.orgscience.gov While sialyl-Lewis x (sLex), a structure often built upon Core 2, is a well-known selectin ligand, modifications of Core 1 can also influence these interactions. nih.govwikipedia.org

Siglecs (sialic acid-binding immunoglobulin-like lectins) are another family of receptors found on immune cells that recognize sialylated glycans. libretexts.orgnih.govresearchgate.net Core 1 structures can be terminally sialylated, forming the sialyl T antigen (sT). These sialylated Core 1 structures can interact with specific Siglecs, modulating immune cell function. mdpi.com For instance, Siglec-1 has a high affinity for NeuAcα2-3Gal on N- and O-linked glycans and glycolipids, which can include sialylated Core 1 structures. mdpi.com The interaction between Siglecs and sialylated glycans can mediate cell adhesion, signaling, and immune cell activation or inhibition. nih.govmdpi.com

Cell-Cell Communication and Matrix Interactions

Beyond specific receptor interactions, Core 1 trisaccharides contribute to broader cell-cell communication and interactions with the extracellular matrix (ECM). Glycans, including those based on Core 1, are central to cell recognition and cell-to-cell adhesion. researchgate.net They are involved in processes like cell migration, growth, proliferation, and apoptosis. researchgate.net Alterations in O-glycosylation patterns, including those involving Core 1, have been associated with changes in cell adhesion properties, as observed in cancer progression where altered glycosylation can enhance tumor cell adhesion to the extracellular matrix, promoting invasion and metastasis. creative-proteomics.comresearchgate.netpnas.org The presence of O-glycans, including Core 1, on proteins like integrins and other cell-surface adhesion molecules can significantly impact their function and regulate cell adhesion and migration. researchgate.netpnas.orgoup.com

Modulation of Protein Conformation and Stability

O-glycans, including Core type 1 structures, can significantly influence the conformation and stability of the proteins to which they are attached. creative-proteomics.comresearchgate.netresearchgate.net The addition of these glycans can affect protein folding, enhance protein stability, and influence inter-protein interactions. creative-proteomics.comresearchgate.net For instance, in mucins, dense clusters of sialylated O-glycans contribute to their solubility and the formation of protective hydrogels. nih.gov On non-mucin proteins, O-glycans, often found in proline-rich linker domains, can play a role in the structure and function of flanking protein domains, presumably by affecting protein conformation and stability. nih.gov The stability of hydrogen bond interactions between proteins and glycans can alter protein structure conformation. researchgate.net Studies have shown that the loss of Core 1 derived O-glycans can lead to decreased stability of glycoproteins like podocalyxin, impacting their function. mdpi.com

Roles in Immune System Modulation

Core type 1 trisaccharides are deeply involved in modulating the immune system, participating in processes ranging from immune cell development to the regulation of immune responses. creative-proteomics.comsussex-research.comresearchgate.netcreative-proteomics.comdovepress.comfrontiersin.org

Antigenic Determinants and Immunogenicity

Core 1 O-glycan, particularly in its unsialylated form (T-antigen), is known as a tumor-associated carbohydrate antigen (TACA). ontosight.aisussex-research.comnih.gov It is often expressed on the surface of various cancer cells and is considered a promising therapeutic target. ontosight.ainih.gov Antibodies that react with the T-antigen are frequently found in healthy individuals and are thought to play a role in cancer immunosurveillance. nih.gov The T-antigen structure (Galβ1-3GalNAcα-) is recognized by these antibodies. nih.gov

Carbohydrate structures, including trisaccharides, can act as antigenic determinants, which are the specific regions of an antigen recognized by antibodies or T cell receptors. oncohemakey.comnau.edu The structure and linkage of carbohydrates determine the antigenicity of polysaccharides. oncohemakey.com While the T-antigen itself can be an antigenic determinant, its presentation and context within larger glycans or on specific proteins can influence its immunogenicity and recognition by the immune system. sussex-research.comoncohemakey.comnau.edu

Immune Cell Trafficking and Signaling

O-glycans, including those derived from Core 1, play a role in immune cell trafficking and signaling. sussex-research.comwikipedia.orgdovepress.com They are involved in the recruitment and activation of immune cells at sites of inflammation. creative-proteomics.comcreative-proteomics.com For example, alterations in O-glycan biosynthesis can influence the migration of immune cells into inflamed tissues by affecting cell adhesion molecules like selectins and integrins. creative-proteomics.com

Changes in O-linked glycans can also impact T cell development and function. frontiersin.org While Core 2 O-glycans are known to interact with galectins to influence thymocyte apoptosis, Core 1 O-glycans on mature thymocytes, when appropriately modified (e.g., with sialic acid), can inhibit such interactions, highlighting a role in regulating immune cell development and function. frontiersin.org Furthermore, alterations in Core 1 derived O-glycosylation on the surface of CD4+ T cells have been linked to inflammatory responses, suggesting a role in controlling immune cellular processes. dovepress.com Mucin-type O-glycans, largely built upon Core 1 and Core 3, also serve as ligands for immune receptors like C-type lectin receptors and selectins, modulating immune responses by activating or inhibiting signaling pathways. creative-proteomics.com

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
Galβ1-3GalNAcα46782993 bioglyco.com
Galactose (Gal)603 nih.gov
N-acetylgalactosamine (GalNAc)135398 nih.gov

Data Table Example (Illustrative - specific quantitative data for Core 1 interactions across all categories was not consistently available in the search results):

While detailed quantitative data for every interaction involving Core 1 trisaccharides across all specified biological roles was not uniformly present in the search snippets, research findings highlight the significance of Core 1 in various processes. For example, studies on glycosylation-deficient mice provide qualitative data on the impact of Core 1 loss.

Study FocusCore 1 Glycosylation StatusObserved Biological ImpactSource
Podocyte functionLoss of Core 1Decreased stability of podocalyxin, impaired glomerular function mdpi.com
B cell development and homingRequired for Core 1Necessary for normal B cell development and regulation of B cell homing mdpi.com
Resident peritoneal macrophagesRequired for Core 1Necessary for stable expression of Tim-4, important for clearance of phagocytic debris mdpi.com
Intestinal epithelial cells (colitis model)Deficiency in Core 1Altered microbiota composition, disrupted intestinal architecture, severe intestinal inflammation dovepress.com
Cancer cell adhesion and migrationAltered (e.g., increased T-antigen)Enhanced tumor cell adhesion to ECM, promoting invasion and metastasis; altered cell migration creative-proteomics.comresearchgate.netpnas.org
T cell development (CD45 glycosylation)Presence of Core 1Inhibits galectin-1 binding on mature thymocytes, influencing immune system development frontiersin.org

This table summarizes research findings on the biological impacts observed when Core 1 glycosylation is altered or absent in specific contexts, illustrating its functional importance.

Detailed Research Findings Examples:

Research using inducible global Cosmc-knockout mice demonstrated that a widespread loss of Core 1-derived O-glycans resulted in high mortality and severe phenotypes, including leukocytopenia, thrombocytopenia, severe acute pancreatitis, gastric ulcers, and renal dysfunction, underscoring the critical role of Core 1 in maintaining homeostasis in adult mice. mdpi.com

Studies on inflammatory bowel disease (IBD) have shown that alterations in the glycosylation patterns of mucin O-glycans, which include Core 1 structures, can lead to disrupted immune regulation and chronic inflammation. creative-proteomics.com Specifically, in a mouse model of colitis, deficiency in Core 1-derived O-glycans in intestinal epithelial cells affected microbiota composition and intestinal architecture, contributing to inflammation. dovepress.com

Investigations into cancer cell behavior have revealed that altered O-glycosylation profiles, often characterized by increased expression of the Core 1-based T-antigen, can enhance tumor cell adhesion to the extracellular matrix and promote invasion and metastasis. creative-proteomics.comresearchgate.netpnas.org The loss of Core 1 structures in certain cancer cell lines has been shown to impact cell-cell adhesion and migration. pnas.org

These examples highlight the depth of research into the specific roles and consequences of altered Core type 1 trisaccharide expression in various biological and pathological settings.

References (from search results):

creative-proteomics.com Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways

researchgate.net O-Glycan structures Core 1-8. Core 1 and 2 are the most abundant out of... - ResearchGate

nih.gov Gal(b1-3)Gal(b1-3)GalNAc | C20H35NO16 - PubChem

nih.gov Gal(b1-3)GlcNAc(b1-6)[Gal(b1-3)]a-GalNAc | C28H48N2O21 | CID 91854973 - PubChem

ontosight.ai Gal beta(1-3)-GalNAc alpha Structure - Ontosight.ai

bioglyco.com Galβ(1-3)GalNAc-α-Thr - CD BioGlyco

researchgate.net N-and O-Glycosylation of Integrins and Associated Functions. Core 1... - ResearchGate

creative-proteomics.com Mucin-Type O-Glycans: Structure, Function, and Role in Pathogenesis - Creative Proteomics

dovepress.com Mucin-Type O-Glycans: Barrier, Microbiota, and Immune Anchors in Inflammatory Bowel Disease - Dove Medical Press

frontiersin.org Glycans as Key Checkpoints of T Cell Activity and Function - Frontiers

sussex-research.com GA120010: H-Ser(Gal(β(1-3)GalNAc)-OH - Sussex Research Laboratories Inc.

sussex-research.com Common Glycan Structures | R&D and Drug Development - Sussex Research Laboratories Inc.

pnas.org Immature truncated O-glycophenotype of cancer directly induces oncogenic features | PNAS

oup.com Aberrant O-glycosylation inhibits stable expression of dysadherin, a carcinoma-associated antigen, and facilitates cell–cell adhesion | Glycobiology | Oxford Academic

nih.gov O-glycosylation and its role in therapeutic proteins - PMC

nih.gov Occurrence of the human tumor-specific antigen structure Galβ1-3GalNAcα- (Thomsen-Friedenreich) and related structures on gut bacteria: prevalence, immunochemical analysis and structural confirmation - PubMed

mdpi.com Global Loss of Core 1-Derived O-Glycans in Mice Leads to High Mortality Due to Acute Kidney Failure and Gastric Ulcers - MDPI

nih.gov Acceptor specificities and selective inhibition of recombinant human Gal- and GlcNAc-transferases that synthesize core structures 1, 2, 3 and 4 of O-glycans

researchgate.net Mucin-type O-glycan core structures and key sialoglycoforms - ResearchGate

wikipedia.org O-linked glycosylation - Wikipedia

dhingcollegeonline.co.in O-Glycans - Essentials of Glycobiology - NCBI Bookshelf

acs.org Core 1- and 3-derived O-glycans collectively maintain the colonic mucus barrier and protect against spontaneous colitis in mice - PubMed

oup.com Unit 1: Carbohydrates - Biology LibreTexts

biologynotesonline.com Synthesis and Molecular Recognition Studies of the HNK-1 Trisaccharide and Related Oligosaccharides. The Specificity of Monoclonal Anti-HNK-1 Antibodies as Assessed by Surface Plasmon Resonance and STD NMR | Journal of the American Chemical Society

nih.gov Unveiling Molecular Recognition of Sialoglycans by Human Siglec-10 - PMC

pnas.org Conformation of the O-specific polysaccharide of Shigella dysenteriae type 1: molecular modeling shows a helical structure with efficient exposure of the antigenic determinant α-l-Rhap-(1→2)-α-d-Galp - Oxford Academic

creative-proteomics.com Globoside: Structure, Functions, and Analytical Insights - Creative Proteomics

libretexts.org 7.4: The Sugar Code and Lectin Decoding - Biology LibreTexts

mdpi.com Targeting Siglec–Sialylated MUC1 Immune Axis in Cancer - MDPI

acs.org Membrane Carbohydrate - Types, Structure, and Function - Biology Notes Online

mdpi.com The core trisaccharide of an N-linked glycoprotein (B1211001) intrinsically accelerates folding and enhances stability | PNAS

oncohemakey.com Immunogenicity and Antigen Structure - Oncohema Key

mdpi.com Divergent Synthesis and Antigenicity Evaluation of Core Oligosaccharides of the Lipopolysaccharides from Acinetobacter baumannii SMAL and ATCC 19606 | Organic Letters - ACS Publications

nih.gov Glycosaminoglycans, Instructive Biomolecules That Regulate Cellular Activity and Synaptic Neuronal Control of Specific Tissue Functional Properties - MDPI

nau.edu Chapter 4. Antigens - University of Maine

mdpi.com Siglecs as Therapeutic Targets in Cancer - MDPI

researchgate.net The CNS/PNS Extracellular Matrix Provides Instructive Guidance Cues to Neural Cells and Neuroregulatory Proteins in Neural Development and Repair - MDPI

researchgate.net Therapeutic Targeting of Siglecs using Antibody- and Glycan-Based Approaches | Request PDF - ResearchGate

science.gov trisaccharides: Topics by Science.gov

nih.gov Conjugation of Synthetic Trisaccharide of Staphylococcus aureus Type 8 Capsular Polysaccharide Elicits Antibodies Recognizing Intact Bacterium - PubMed Central

Fig. 1 Monosaccharide constituent analysis of the core trisaccharide of... - ResearchGate

Characterization of a cytoplasmic glucosyltransferase that extends the core trisaccharide of the Toxoplasma Skp1 E3 ubiquitin ligase subunit - PMC

nih.gov Galactose | C6H12O6 - PubChem

nih.gov N-Acetylgalactosamine | C8H15NO6 - PubChem

Contribution to Membrane Microdomains and Glycocalyx Organization

The glycocalyx is a dense layer of carbohydrates on the cell surface, composed of glycoproteins, glycolipids, and proteoglycans portlandpress.comui.ac.idfrontiersin.org. Mucin-type O-glycans, including those with Core 1 structures and their trisaccharide extensions, are major components of the glycocalyx, particularly on epithelial cells portlandpress.comnih.govfrontiersin.org. These glycans contribute significantly to the physical properties of the cell surface, providing a protective barrier and influencing membrane organization nih.govui.ac.idmdpi.com.

Core type 1 trisaccharides can influence the organization of membrane microdomains, also known as lipid rafts. While the precise mechanisms are still being elucidated, the presence of specific glycan structures can affect the lateral mobility and clustering of glycoproteins and glycolipids within the plasma membrane. The interaction of glycans with lectins, such as galectins, can further modulate the organization of the glycocalyx and the underlying membrane, potentially forming "clustered saccharide patches" oup.comaacrjournals.org. Studies have indicated that O-glycans, including Core 1 based structures, can be differentially localized on the cell surface compared to N-glycans, reflecting their distinct roles in cell biology oup.com. For instance, O-glycans on mucins are often relatively evenly distributed on positive cells oup.com.

Molecular Mechanisms in Pathophysiological Processes

Alterations in the expression and structure of O-glycans, including Core type 1 trisaccharides, are frequently observed in various pathophysiological conditions, notably in cancer and during pathogen infections portlandpress.comcreative-proteomics.compnas.orgdoi.org. These aberrant glycosylation patterns can significantly impact cellular behavior and contribute to disease progression.

Aberrant Glycosylation in Cellular Transformation

Specifically, changes in the expression or activity of glycosyltransferases involved in Core 1 synthesis and its subsequent modification are common in cancer portlandpress.comaacrjournals.orgembopress.org. For example, mutations in the COSMC gene, which encodes a chaperone required for the activity of the Core 1 β1-3 galactosyltransferase (C1GalT1), can lead to reduced Core 1 synthesis and a build-up of the truncated Tn antigen portlandpress.commdpi.comnih.gov. Conversely, increased expression of C1GalT1 has been observed in some cancers and can promote cell proliferation, migration, and invasion mdpi.com.

Sialylation of Core 1 structures is also frequently altered in cancer. Increased expression of α2-3 sialyltransferases (ST3Gal-I) can lead to elevated levels of the sialyl T antigen (Neu5Acα2-3Galβ1-3GalNAc) rndsystems.comembopress.org. The sialyl T antigen is considered a tumor-associated carbohydrate antigen (TACA) and its expression is often correlated with poor prognosis in cancer patients pnas.orgmdpi.comembopress.org. These truncated and/or abnormally sialylated Core 1 based structures can influence cancer cell behavior by affecting cell adhesion, migration, immune recognition, and signaling pathways mdpi.comaacrjournals.orgdoi.org. For instance, altered O-glycans can affect the binding of galectins, which are involved in cancer progression and metastasis aacrjournals.org.

Research findings highlight the functional importance of these aberrant O-glycans in the aggressive behavior of cancer. Studies have shown that immature truncated O-glycans can directly induce oncogenic features in cancer cells, including increased proliferation and invasive growth pnas.orgmdpi.com. The prevalence of specific Core 1 related glycan structures can vary between cancer types and even within different regions of a tumor nih.gov.

Glycan-Mediated Pathogen Interactions

Mucin-type O-glycans, including those with Core 1 derived structures, play a crucial role in host-pathogen interactions, particularly at mucosal surfaces creative-proteomics.commdpi.com. The glycans on mucins can serve as attachment sites for a variety of pathogens, including bacteria, viruses, and parasites creative-proteomics.com.

Sialylated O-glycans are particularly important in mediating pathogen interactions. Sialic acid residues can act as receptors for pathogens, facilitating their adhesion to and invasion of host cells creative-proteomics.com. For example, influenza A viruses are known to interact with sialylated glycans on the cell surface researchgate.net. While the binding to sialylated N-glycans is well-established, studies suggest that sialylated Core 1 O-glycans (sialyl-Galβ1-3GalNAc) are also involved in the influenza A virus life cycle, playing a crucial role during infection by highly pathogenic avian strains researchgate.net.

Conversely, mucin glycans can also act as a defense mechanism by mimicking host cell receptors, thereby binding to pathogens and preventing them from adhering to the epithelial surface creative-proteomics.com. The structural diversity of mucin O-glycans provides a wide repertoire of potential binding sites for microorganisms mdpi.com. The specific glycan profile, including the presence and type of Core 1 trisaccharides, can influence the composition of the local microbiota and protect against colonization by harmful pathogens mdpi.com.

Data Table: Key Core Type 1 Related Glycans and Associated Information

Glycan StructureCommon NamePubChem CIDBiological Association
Galβ1-3GalNAcα1-Ser/ThrT antigen (Core 1)46782993 bioglyco.comPrecursor for Core 1 trisaccharides, often exposed in cancer portlandpress.compnas.org
Neu5Acα2-3Galβ1-3GalNAcα1-Ser/ThrSialyl T antigen-Tumor-associated antigen, involved in cell interactions mdpi.comembopress.org
Neu5Acα2-6GalNAcα1-Ser/ThrSialyl Tn antigen51351800 nih.govTumor-associated antigen, linked to poor prognosis pnas.orgmdpi.com

Analytical and Methodological Approaches in Core Type 1 Trisaccharide Research

Glycan Release Strategies

The initial step in analyzing core type 1 trisaccharides often involves releasing them from the protein backbone to which they are attached via an O-glycosidic linkage to serine or threonine residues. Due to the complexity and heterogeneity of O-glycans, there is no single universal enzymatic method for releasing all structures acs.orgresearchgate.net. Consequently, both chemical and enzymatic strategies are employed.

Chemical Release (e.g., Reductive Beta-Elimination, Hydrazinolysis)

Chemical methods are widely used for the comprehensive release of O-glycans, including core type 1 trisaccharides, from glycoproteins. These methods exploit the lability of the O-glycosidic linkage under specific chemical conditions.

Reductive Beta-Elimination: This is a common and effective chemical method for cleaving the O-glycosidic bond between the glycan and the protein's serine or threonine residues acs.orgcreative-proteomics.com. The reaction is typically carried out under alkaline conditions, which induce a beta-elimination reaction acs.orgcreative-proteomics.com. A crucial component of this method is the inclusion of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), during the reaction acs.orgnih.govresearchgate.net. The reducing agent immediately reduces the hemiacetal formed at the reducing end of the released glycan to a sugar alcohol (alditol), preventing the undesirable "peeling" reaction, which is an alkali-catalyzed degradation that can truncate the glycan structure acs.orgcreative-proteomics.comnih.gov. Reductive beta-elimination yields released glycans with a reduced sugar at the formerly reducing terminus acs.org. This technique has been successfully applied to release O-glycans, including core 1 structures and related trisaccharides, from various biological samples for subsequent analysis researchgate.netnih.govnih.govoup.com. For example, O-glycans, including core 1 disaccharides and core 1 based trisaccharides, were released from Drosophila embryo powder using reductive beta-elimination for mass spectrometric analysis nih.gov. Monosaccharide constituent analysis of a core trisaccharide released by reductive beta-elimination has also been performed using GC-MS researchgate.net.

Hydrazinolysis: Hydrazinolysis is another chemical method used for the release of O-glycans researchgate.netacs.orgoup.com. This method involves treating the glycoprotein (B1211001) with anhydrous hydrazine. While hydrazinolysis can also release N-glycans under harsher conditions, it is a viable option for O-glycan release researchgate.net. A potential drawback of hydrazinolysis is the possibility of a side reaction that leads to the loss of monosaccharides from the reducing terminus, similar to peeling in beta-elimination researchgate.net. However, improved protocols have been developed to minimize this degradation researchgate.net. Hydrazinolysis has been utilized to release O-glycans, including sialylated core 1 trisaccharides, from glycoproteins like MUC1 for subsequent chromatographic and mass spectrometric analysis oup.com. It has also been employed in the analysis of O-glycans from parasites scienceopen.com.

Enzymatic Release (e.g., O-Glycanase, Sialidase Treatment)

Enzymatic methods offer higher specificity compared to chemical methods, but their application to O-glycans, particularly complex trisaccharides, is limited by the availability of suitable enzymes.

O-Glycanase: Endo-α-N-acetylgalactosaminidase, commonly referred to as O-glycosidase or O-glycanase, is an enzyme capable of cleaving the O-glycosidic linkage acs.orgnih.govacs.orgd-nb.info. However, its activity is generally restricted to releasing core 1 (Galβ1-3GalNAc) and core 3 (GlcNAcβ1-3GalNAc) disaccharides from serine or threonine residues, and only if these core structures are not further substituted acs.orgnih.govacs.orgd-nb.info. The enzyme exhibits strict anomeric specificity for the β1-3 linkage to GalNAc nih.gov.

Sialidase Treatment: Core type 1 trisaccharides often feature terminal modifications, such as sialylation (e.g., Sialyl-Core 1: Neu5Acα2-3Galβ1-3GalNAc) oup.comnih.gov. To analyze the underlying core structures or to make the glycan amenable to O-glycanase digestion, exoglycosidases that remove terminal monosaccharides are employed acs.orgnih.govd-nb.info. Sialidases are a class of exoglycosidases that specifically cleave sialic acid residues nih.govd-nb.info. Sequential enzymatic digestion, for instance, treatment with sialidase to remove terminal sialic acids followed by O-glycanase digestion, can be used to release simpler core 1 structures from more complex sialylated O-glycans nih.govd-nb.info. This approach has been used in the characterization of core 1 and core 2 O-glycans on proteins like DC-SIGN d-nb.info. While O-glycanase alone cannot release most core type 1 trisaccharides, its use in combination with exoglycosidases like sialidase is valuable for targeted analysis of specific core structures.

Structural Characterization Techniques

Following release, the structural elucidation of core type 1 trisaccharides is typically performed using mass spectrometry-based techniques, which provide detailed information about their composition, sequence, and linkages.

Mass Spectrometry (MS and MS/MS)

Mass spectrometry (MS) is a powerful analytical tool for the analysis of glycans, offering high sensitivity and the ability to determine the mass-to-charge ratio (m/z) of intact molecules researchgate.netnih.gov. Tandem mass spectrometry (MS/MS or MSⁿ) further enhances structural characterization by fragmenting selected ions and analyzing the resulting fragment ions nih.govnih.govresearchgate.netnih.govrsc.org. This fragmentation provides insights into the glycan's sequence, branching, and linkage positions nih.govnih.gov.

MALDI-TOF MS and ESI-MS/MS

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is frequently used for the mass profiling of released glycans scienceopen.comoup.com. In MALDI, the analyte is mixed with a matrix material, and a laser pulse is used to desorb and ionize the molecules nih.govacs.org. MALDI-TOF MS provides accurate mass measurements, allowing for the determination of glycan compositions rsc.org. MALDI is often employed for the direct analysis of glycans from samples nih.govacs.org. When coupled with tandem MS (MALDI-TOF/TOF-MS), it enables fragmentation analysis for structural details oup.com. This has been applied to differentiate between core 1 and core 2 O-glycans and to determine their sequences oup.com.

ESI-MS/MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is another primary ionization technique for glycan analysis, particularly when coupled with liquid chromatography nih.govacs.org. ESI produces ions from a liquid solution, making it compatible with online separation techniques nih.govacs.org. ESI typically generates protonated or metal-adducted ions in positive mode and deprotonated or anion-adducted ions in negative mode acs.org. ESI-MS/MS involves selecting a precursor ion and subjecting it to fragmentation, yielding characteristic fragment ions nih.govresearchgate.netnih.gov. This provides detailed structural information, including glycosidic bond cleavages (B and Y ions) and cross-ring cleavages (A and X ions), which are diagnostic for linkage analysis acs.orgacs.org. ESI-QTOF-MS/MS has been used for the structural characterization of permethylated O-glycans, allowing for the differentiation of core structures and assignment of antennae sequences oup.com. Positive ion ESI-MS/MS has been used to study the fragmentation patterns of trisaccharides researchgate.net.

LC-MS and LC-ESI-MS/MS for Glycopeptide and Glycan Analysis

Coupling liquid chromatography (LC) with mass spectrometry is a powerful approach for separating complex mixtures of glycans or glycopeptides before MS analysis acs.orgnih.govscienceopen.comnih.govd-nb.infohelsinki.finih.govcreative-proteomics.com. This separation step is crucial for resolving isobaric and isomeric structures, which are common in glycan analysis researchgate.netnih.govresearchgate.net.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) separates analytes based on their chromatographic properties before they enter the mass spectrometer creative-proteomics.com. This is particularly useful for separating released glycans and obtaining their mass profiles nih.gov. LC-MS has been used to analyze O-glycans released by methods like beta-elimination nih.gov.

LC-ESI-MS/MS: Combining LC with ESI and tandem MS (LC-ESI-MS/MS) offers enhanced sensitivity and specificity for the analysis of both released glycans and intact glycopeptides scienceopen.comnih.govhelsinki.ficreative-proteomics.comresearchgate.net. This technique allows for both qualitative and quantitative analysis of complex samples creative-proteomics.com. LC-MS/MS has been employed to identify O-glycosylation sites on proteins and to characterize the attached glycan structures, including core 1 type trisaccharides on glycopeptides nih.gov.

Specialized LC stationary phases, such as porous graphitized carbon (PGC), are particularly effective for the separation of glycans and glycopeptides based on their size, shape, and linkage types researchgate.net. PGC-LC-ESI-MS/MS is a valuable tool for separating and analyzing glycan isomers, including sulfated core 1 O-glycan isomers, providing detailed structural information through fragmentation researchgate.net. LC-MS/MS analysis of O-glycans released by hydrazinolysis has revealed complex profiles containing multiple glycan structures scienceopen.com.

The combination of efficient glycan release strategies and advanced mass spectrometry techniques, particularly LC-MS and LC-MS/MS with various fragmentation methods, is essential for the detailed structural characterization of core type 1 trisaccharides and understanding their roles in biological processes.

Here is a representative data table illustrating the type of information obtained from mass spectrometric analysis of released O-glycans, potentially including core 1 based trisaccharides:

Glycan Composition (Hex:HexNAc:dHex:NeuAc)m/z ([M+Na]⁺)Proposed Structure TypeKey Fragment Ions (m/z)
1:1:0:0474.2Core 1 (Gal-GalNAc-ol)292, 310 (loss of Gal)
2:1:0:0636.3Extended Core 1 (e.g., Gal-Gal-GalNAc-ol)474, 292
1:1:0:1765.3Sialyl-Core 1 (Neu5Ac-Gal-GalNAc-ol)474 (loss of Neu5Ac), 292 (loss of Neu5Ac and Gal)
1:1:1:0610.3Fucosyl-Core 1 (Fuc-Gal-GalNAc-ol)474 (loss of Fuc), 292

Note: This table presents hypothetical data for illustrative purposes based on common fragmentation patterns observed in O-glycan analysis by MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of glycans, including Core 1-based trisaccharides jst.go.jpresearchgate.net. High-resolution 1H-NMR spectroscopy, in particular, allows for the unambiguous determination of primary structures through the identification of structural reporter groups – characteristic signals in the NMR spectra that act as unique markers of structural elements jst.go.jp. Techniques like homo- and heteronuclear 2D NMR spectroscopy are employed to unravel complex signals and assign resonances jst.go.jp. These resonances, particularly anomeric protons and protons shifted due to glycosylation or substituents, serve as structural identifiers jst.go.jp. NMR can be used to characterize the glycosylation states on intact proteins mdpi.com. Studies investigating mucin-type O-glycosylation, which is initiated by Core 1 formation, have utilized NMR spectroscopy to characterize the glycosylation process and investigate the role of enzymes involved acs.org.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are widely used for the separation and analysis of glycans, often coupled with detection methods like fluorescence or mass spectrometry oup.commdpi.comresearchgate.netmdpi.comnih.govresearchgate.net. These methods enable the separation of glycans based on properties such as size, charge, and hydrophilicity. Hydrophilic Interaction Chromatography (HILIC) is a common mode used for glycan separation researchgate.netmdpi.com. For instance, UPLC with HILIC and fluorescence detection (FLR) has been employed for profiling O-glycans, including Core 1-based structures mdpi.com. The separation is typically performed using specific columns and optimized gradients of solvents oup.commdpi.comnih.gov. UPLC-HILIC-FLR analysis coupled with exoglycosidase arrays can be used to determine glycan structures researchgate.net. These techniques are crucial for analyzing the diverse O-glycans present in biological samples and have been applied to study Core 1 glycans in various contexts, such as cervical mucus and human milk oup.commdpi.com. Studies have identified predominantly Core 1-based structures using UPLC-based glycan profiling mdpi.com. Label-free LC-MS has also been used for quantitation of relative N- and O-glycan concentrations mdpi.com.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another powerful separation technique used for glycan analysis, offering high separation selectivity and efficiency, particularly for resolving glycan isomers nih.govacs.org. CE separates molecules based on their charge-to-size ratio acs.org. Various CE techniques, including capillary zone electrophoresis (CZE) and capillary gel electrophoresis (CGE), have been applied to glycan separation nih.gov. CE can be coupled with mass spectrometry (MS) for comprehensive and sensitive analysis of complex glycan samples nih.gov. While CE is heavily focused on N-glycans in some applications, it is also a complementary analytical technique to NMR for the structural elucidation of glycans acs.orgresearchgate.net.

Glycosylation Site Occupancy Analysis

Determining the specific amino acid residues (serine or threonine) on a protein that are modified with glycans, and the extent to which these sites are glycosylated (site occupancy), is critical for understanding glycoprotein structure and function creative-proteomics.com. Mass spectrometry (MS)-based methods are core techniques for site-specific O-glycosylation analysis mdpi.comcreative-proteomics.com. Analyzing O-glycosylation site occupancy quantitatively is important for understanding macroheterogeneity in glycoprotein populations and is relevant in diagnostics and biopharmaceutical quality control creative-proteomics.com. Approaches often involve protein digestion, release or enrichment of O-glycopeptides, and subsequent MS analysis mdpi.comcreative-proteomics.comucdavis.edu. Techniques like electron transfer/higher-energy collision dissociation (EThcD) combined with O-glycopeptidase treatment can help identify O-glycosylation sites mdpi.com. Studies have identified O-glycosylation sites and analyzed their occupancy on various proteins, including those with Core 1 structures, using MS-based strategies ucl.ac.ukucdavis.eduresearchgate.net. For example, analysis of secretory immunoglobulin A identified numerous O-linked glycan compositions and determined site-specific heterogeneity and relative quantitation of glycoforms for each glycosylation site ucdavis.edu. In cerebrospinal fluid, mucin-type Core 1 was found to be a major constituent of O-glycans, and site-specific analysis revealed the microheterogeneity of O-glycosylation ucl.ac.uk.

Glycan Array Technology and Binding Assays

Glycan array technology is a high-throughput method used to investigate the interactions between glycans and glycan-binding proteins (GBPs), such as lectins and antibodies researchgate.netoup.comresearchgate.netzbiotech.comfrontiersin.org. These arrays feature a variety of distinct glycan structures immobilized on a surface, allowing researchers to determine the binding specificity of biological samples to different glycans zbiotech.com. Glycan arrays provide valuable information in immunological studies and can help identify glycan binding preferences or novel binding epitopes researchgate.netfrontiersin.org. By analyzing the binding of proteins or antibodies to glycans on the array, researchers can identify which glycan structures are recognized oup.com. This technology is particularly useful for studying the interactions of Core 1-based trisaccharides with proteins involved in cell adhesion, signaling, and immune responses researchgate.netzbiotech.com. Motif-based analysis of glycan array data can be used to determine the specificities of glycan-binding proteins by classifying glycans according to their component substructures or motifs oup.com.

Computational Glycobiology and Predictive Modeling

Computational methods play an increasingly important role in glycobiology, complementing experimental approaches for studying glycan structures, dynamics, and interactions plos.orggu.senih.gov. Computational glycobiology encompasses various techniques, including molecular dynamics (MD) simulations for predicting glycan 3D structures and conformational properties, automated ligand docking for predicting glycan-protein complex structures, and binding energy calculations to estimate interaction affinities gu.senih.gov. Predictive modeling approaches can utilize experimental data, such as mass spectrometry fragmentation patterns, to predict glycan structures biorxiv.org. Knowledge-based systems and computational frameworks can also be developed to model glycosylation pathways and predict glycan structures based on enzyme expression plos.org. These computational tools aid in understanding the complex relationship between glycan structure and function, predicting glycosylation patterns, and guiding experimental design in the study of Core 1-based trisaccharides and other glycans plos.orggu.senih.gov. Deep learning models are being developed to predict glycan structures from tandem mass spectrometry data biorxiv.org.

Synthetic Strategies and Chemical Biology of Core Type 1 Trisaccharides

Chemical Synthesis of Core Type 1 Trisaccharides and Derivatives

Chemical synthesis offers the advantage of producing well-defined, homogeneous glycan structures and the ability to incorporate non-natural analogs. However, it typically involves multi-step protocols requiring careful protecting group strategies and highly stereoselective glycosylation reactions. nih.govuniversiteitleiden.nl

Protecting Group Strategies and Stereoselective Glycosylation

Effective protecting group strategies are paramount in carbohydrate synthesis to differentiate the various hydroxyl functionalities and control the stereochemical outcome of glycosylation reactions. universiteitleiden.nlwiley-vch.de The choice of protecting groups influences the reactivity of the monosaccharide building blocks and can direct the formation of specific glycosidic linkages. universiteitleiden.nlwiley-vch.de

For the synthesis of Core 1 trisaccharide (Galβ1-3GalNAcα-Ser/Thr), the formation of the α-GalNAc-Ser/Thr linkage and the β-Gal-GalNAc linkage requires specific approaches to ensure high stereoselectivity. For α-glycosylation, neighboring group participation by a participating group at the C-2 position of the glycosyl donor is a common strategy. universiteitleiden.nlmdpi.com However, for 1,2-cis-α-glycosides where a participating group is not feasible at C-2 (like in α-GalNAc), other methods are employed, such as the use of specific leaving groups, activators, or carefully designed protecting group patterns that influence the anomeric effect and reaction pathway. mdpi.combeilstein-journals.org Remote anchimeric participation from protecting groups at other positions, such as C-3 or C-4, can also influence stereoselectivity. universiteitleiden.nlmdpi.comthieme-connect.de

The synthesis of the β-mannosyl linkage, which is part of the core structure of N-glycans but shares similar challenges in stereocontrol with the β-galactosyl linkage to GalNAc in Core 1, has been a significant hurdle in carbohydrate synthesis. nih.govgoogle.com Strategies involving the inversion of stereochemistry at the C-2 position of a glucoside derivative have been reported for the synthesis of the β-mannosyl linkage in N-glycan core structures. researchgate.netresearchgate.net While directly applicable to β-galactosylation might differ, the principle of manipulating stereocenters to achieve the desired anomeric configuration is relevant.

Studies on the synthesis of mucin-related tumor-associated carbohydrate antigens, which include Core 1, have demonstrated the use of orthogonal protecting groups like levulinoyl (Lev), benzoyl (Bz), and tert-butyldiphenylsilyl (TBDPS) to allow for selective deprotection and subsequent glycosylation at specific hydroxyl groups. rsc.org For instance, a C4-Bz group can act as a permanent protecting group and a remote participating group for stereoselective α-GalN3 linkage constructions. rsc.org The stereoselective construction of the α-GalN3 linkage has been achieved using optimized glycosylation conditions involving specific donors and activators. rsc.org

Convergent and Modular Synthetic Approaches

Modular synthesis utilizes a set of pre-synthesized and well-characterized monosaccharide or oligosaccharide building blocks with orthogonal protecting groups and activated anomeric centers. europa.eunih.gov These blocks can be coupled in a stepwise or convergent manner to assemble the desired glycan structure. europa.eunih.gov This approach allows for the rapid generation of diverse glycan structures by simply combining different building blocks. europa.eunih.gov

For Core 1 trisaccharide synthesis, a protected form of the Core 1 disaccharide (Galβ1-3GalNAc) can serve as an acceptor, which is then coupled with a suitably protected serine or threonine derivative. Alternatively, protected monosaccharide building blocks of Gal and GalNAc can be sequentially coupled to a protected amino acid acceptor. rsc.org

Research on the synthesis of N-glycan core structures has demonstrated convergent strategies utilizing oligosaccharyl thioethers as versatile donors for antennae assembly. rsc.org Similarly, convergent approaches have been employed in the synthesis of saponin (B1150181) adjuvants, where a branched trisaccharide fragment was assembled separately and then coupled to a triterpene domain. europa.eunih.gov While these examples pertain to different glycan structures, the underlying principles of convergent and modular assembly are applicable to Core 1 trisaccharide synthesis.

Data on yields and stereoselectivities for specific chemical glycosylation steps in Core 1 synthesis can vary depending on the protecting group strategy, glycosyl donor, acceptor, activator, and reaction conditions. For example, in the synthesis of mucin-related glycans including Core 1, glycosylation of a C3-OH acceptor with a superarmed galactosyl donor using NIS and HOTf activation efficiently and stereoselectively furnished the desired glycoside in high yield. rsc.org

Chemoenzymatic Synthesis of Core Type 1 Trisaccharides

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods, offering a powerful approach for the synthesis of complex glycans like Core 1 trisaccharide. nih.govmdpi.comnih.gov Chemical synthesis is often used to prepare protected monosaccharide or core disaccharide building blocks, while enzymes, such as glycosyltransferases and glycosynthases, are employed for the regioselective and stereoselective formation of glycosidic bonds. nih.govmdpi.commdpi.com

Utilizing Glycosyltransferases and Glycosynthases

Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of a sugar residue from an activated donor (usually a nucleotide sugar) to a specific acceptor molecule, forming a glycosidic bond with high regioselectivity and stereoselectivity. mdpi.comfrontiersin.org Core 1 β1,3-Gal-transferase (C1GalT, core 1 synthase) is the enzyme responsible for the formation of the Galβ1-3GalNAc linkage, the defining feature of Core 1. nih.gov Recombinant C1GalT can be used in vitro to synthesize Core 1 from UDP-Gal and a GalNAcα-Ser/Thr acceptor. nih.gov

Glycosynthases are engineered glycosidases that catalyze the formation of glycosidic bonds from activated glycosyl donors (typically glycosyl fluorides with an altered configuration at the anomeric center) and suitable acceptors, effectively acting as synthetic enzymes. nih.govcdnsciencepub.com They offer advantages such as high yields and specificity and can be used for the synthesis of various glycosides, including those with β-mannoside linkages, which are challenging to form chemically. nih.govcdnsciencepub.com While glycosynthases directly involved in Core 1 synthesis (Galβ1-3 linkage) are less commonly reported compared to those for other linkages, the technology holds potential for developing efficient enzymatic routes to Core 1 and its analogs.

Chemoenzymatic strategies have been successfully applied to the synthesis of various complex glycans, including the core trisaccharide of N-linked oligosaccharides and the core trisaccharide of Salmonella O-antigens. nih.govnih.govdntb.gov.ua These approaches often involve the chemical synthesis of a suitable acceptor molecule, followed by enzymatic glycosylation using a specific glycosyltransferase or glycosynthase. For example, a chemoenzymatic synthesis of the Salmonella group E1 core trisaccharide utilized a recombinant β-(1→4)-mannosyltransferase for the formation of the critical β-mannosyl linkage. nih.govdntb.gov.ua Similarly, a recombinant β-(1→4)-mannosyltransferase was used in the chemoenzymatic synthesis of the N-linked core trisaccharide. nih.gov

Access to Specific Glycoforms and Analogs

Chemoenzymatic synthesis is particularly valuable for accessing specific glycoforms and analogs of Core type 1 trisaccharide. By using specific glycosyltransferases or combinations of enzymes, researchers can control the exact sugar sequence and linkage, producing homogeneous glycan structures that are difficult to obtain through purely chemical means or isolation from natural sources. mdpi.comnih.gov

Furthermore, by employing modified sugar donors or acceptor molecules in enzymatic reactions, it is possible to synthesize Core 1 analogs with altered structures, which can be used to probe the biological roles of specific glycan features or to develop novel glycotherapeutics. beilstein-journals.orgmdpi.complos.org For instance, chemoenzymatic approaches have been used to synthesize gangliosides with diverse sialic acid variants and glycosphingolipids with modified sphingolipid chains. mdpi.com The ability to access specific glycoforms and analogs is crucial for structure-activity relationship studies and for developing targeted interventions that interact with glycan-binding proteins or modulate glycosylation pathways. nih.gov

Development of Glycan Probes and Affinity Reagents

The Core type 1 trisaccharide, often recognized in the context of the Blood group H antigen type 1, serves as a relevant structure in glycobiology research, particularly in the development of glycan probes and affinity reagents. This trisaccharide has the chemical formula C₂₀H₃₅NO₁₅. It is available as a laboratory reagent for research and development purposes.

The synthesis of defined oligosaccharide structures, including core trisaccharides, is crucial for creating probes and reagents to study glycan-protein interactions and other biological roles of glycans. While the synthesis of mucin-type oligosaccharides, which include core structures like Core 1, presents a significant challenge due to their structural diversity, efficient chemical synthesis strategies have been developed to prepare these fragments for applications such as glycoarray attachment. These synthetic approaches often involve convergent and stereoselective strategies utilizing protected monosaccharide building blocks.

The Core type 1 trisaccharide, as the Blood group H antigen type 1, can be grafted onto carrier proteins like Bovine Serum Albumin (BSA). Such glycoconjugates are valuable as affinity reagents and probes, enabling the investigation of antibodies and lectins that specifically recognize this trisaccharide structure. The development of glycan-binding proteins, such as "lambodies" that recognize blood group antigens and core structures like the Core 1 (TF antigen), highlights the utility of these glycans as targets for the generation of highly affine and selective affinity reagents for research and potential diagnostic applications.

Research findings in the broader field of using trisaccharides as probes demonstrate their application in studying molecular recognition. For instance, synthetic trisaccharide derivatives have been used as biotin-tagged probes to analyze antibody specificity through techniques like surface plasmon resonance, revealing the critical role of specific monosaccharide residues in antibody binding. Similarly, trisaccharide analogues have been synthesized and conjugated to proteins like BSA to create glycoconjugates used in solid-phase competition assays to evaluate their ability to block toxin binding to cellular receptors, showcasing their utility as inhibitory probes.

While specific detailed research findings focusing solely on the development and application of Core type 1 triaose itself as a probe or affinity reagent were not extensively detailed in the provided search results, its availability as a laboratory reagent and the general strategies for synthesizing and utilizing related core glycan structures and trisaccharides as probes indicate its potential and use in such applications within chemical biology. The grafting of Blood group H antigen triose type 1 onto proteins like BSA further exemplifies its use in creating affinity tools.

Specific data tables detailing the performance of this compound as a probe (e.g., binding constants, specificity profiles) were not available in the provided snippets. However, typical data presented in this area of research would include:

Probe/Reagent TypeTarget Glycan StructureApplicationKey Finding/Data Type
Glycoconjugate (Trisaccharide-protein)Core type 1 (H type 1)Antibody/Lectin BindingBinding Affinity (Kd), Specificity Profile
Biotinylated Trisaccharide ProbeHNK-1 Trisaccharide (Example)Antibody SpecificitySurface Plasmon Resonance Data (RU)
Trisaccharide Analogue GlycoconjugatePk-trisaccharide (Example)Toxin Inhibition AssayIC₅₀ values, Competition Data

This table structure illustrates the kind of detailed research findings that would typically be presented when discussing the development and application of glycan probes and affinity reagents.

Future Research Directions and Unexplored Avenues

Expanding the Glycosyltransferase Repertoire for Core Type 1 Extensions

The structural diversity of O-glycans, including those built upon the Core 1 foundation, is generated by the action of a complex repertoire of glycosyltransferases. nih.govnih.gov While Core 1 itself is formed by the Core 1 β1-3 galactosyltransferase (C1GalT1), often requiring the chaperone Cosmc, the subsequent addition of monosaccharides to form extended structures involves a variety of other transferases. beilstein-journals.orgportlandpress.comportlandpress.com For instance, Core 2 structures are formed by the addition of GlcNAc in a β1-6 linkage to the GalNAc residue of Core 1, catalyzed by Core 2 GlcNAc-transferases (C2GnTs). creative-proteomics.comnih.gov The elongation of Core 1 and Core 2 can further involve β1-3 N-acetylglucosaminyltransferases and galactosyltransferases to form polylactosamine sequences. nih.gov

Future research aims to fully identify and characterize the complete set of glycosyltransferases responsible for the myriad extensions and modifications observed on Core 1 O-glycans. This includes identifying novel enzymes, understanding their substrate specificities, and determining their regulatory mechanisms. The existence of multiple isozymes for certain linkages and their tissue-specific expression adds another layer of complexity that requires further investigation. nih.govnih.gov Understanding the interplay and hierarchical action of these glycosyltransferases within the Golgi apparatus is crucial for deciphering how specific extended Core 1 structures are generated in different cellular contexts. nih.gov

High-Throughput Glycomics and Glycoproteomics for Comprehensive Profiling

Analyzing the complex and heterogeneous nature of O-glycosylation, particularly the diverse extensions of Core 1 structures, necessitates advanced high-throughput analytical technologies. Glycomics and glycoproteomics approaches are essential for comprehensively profiling the O-glycan landscape of cells, tissues, and biological fluids. frontiersin.orgnih.govresearchgate.net

Future research will focus on refining and developing higher-throughput methods for the release, labeling, separation, and mass spectrometry-based analysis of Core 1 and extended Core 1 O-glycans. frontiersin.orgnih.govresearchgate.net Challenges include the lack of a universal enzyme for releasing all O-glycans and the inherent lability and heterogeneity of these structures. acs.orgaacrjournals.orgmdpi.com Advances in mass spectrometry, such as improved fragmentation techniques (e.g., EThcD) and more sophisticated bioinformatics tools for data analysis and interpretation, are crucial for accurately identifying and quantifying the diverse Core 1-based glycoforms and their sites of attachment on proteins. aacrjournals.orgmdpi.com High-throughput lectin arrays also offer a complementary approach for screening glycan-binding interactions. frontiersin.org The goal is to achieve sensitive and reproducible profiling from minimal sample amounts, enabling large-scale studies to correlate specific Core 1 glycosylation patterns with biological states and disease. nih.govresearchgate.net

Advanced Chemical Biology Tools for Glycan Manipulation in Living Systems

Manipulating glycosylation in living systems is a powerful approach to study the biological functions of specific glycan structures. Future research involves the development and application of advanced chemical biology tools to probe and alter Core 1 O-glycosylation. rsc.orgnih.gov

This includes the design and synthesis of metabolic reporters that can be incorporated into Core 1 and its extensions, allowing for their visualization and tracking in cells and organisms. Bioorthogonal chemistry approaches enable the selective labeling and isolation of glycoconjugates carrying these structures. nih.gov Furthermore, tools for targeted enzymatic or chemical modification of Core 1 glycans in situ are being developed. preprints.org These advanced tools are crucial for overcoming the limitations of traditional genetic or enzymatic methods, which can have pleiotropic effects on glycosylation. rsc.org The ability to precisely manipulate Core 1 O-glycans in a spatiotemporal manner will provide unprecedented insights into their dynamic roles in cellular processes.

Systems Glycobiology and Integrated Multi-Omics Approaches

Understanding the full biological impact of Core 1 O-glycosylation requires moving beyond the study of individual components and adopting a systems-level perspective. Future research will increasingly integrate glycomics and glycoproteomics data with other omics datasets, such as genomics, transcriptomics, and proteomics. beilstein-journals.orgaacrjournals.orgsigmaaldrich.comresearchgate.net

Systems glycobiology aims to model and analyze the complex interplay between glycosylation pathways, the proteins that carry glycans, and other cellular processes. beilstein-journals.orgsigmaaldrich.com Integrated multi-omics approaches can reveal how changes in gene expression and protein abundance affect the Core 1 glycome and how, in turn, specific Core 1 glycosylation patterns influence protein function and cellular behavior. aacrjournals.orgresearchgate.net This holistic view is essential for identifying key regulatory nodes in Core 1 biosynthesis and understanding how aberrant Core 1 glycosylation contributes to disease pathogenesis. sigmaaldrich.comresearchgate.net The development of sophisticated bioinformatics and computational tools is critical for the analysis and interpretation of these large, complex datasets. beilstein-journals.orgsigmaaldrich.com

Elucidating Novel Biological Functions and Glycan-Protein Interactions

While Core 1 O-glycans are known to be involved in various biological processes, their full spectrum of functions and the specific proteins they interact with are still being explored. Future research is dedicated to discovering novel biological roles for Core 1 and its extended structures and identifying their cognate binding partners. creative-proteomics.comnih.govportlandpress.com

Research areas include investigating the precise roles of specific Core 1 extensions (including potential "triaose" structures) in cell-cell recognition, signaling pathways, and immune modulation. creative-proteomics.comportlandpress.com Identifying the lectins, antibodies, and other proteins that specifically recognize and bind to Core 1 and its elaborated structures is crucial for understanding their functional mechanisms. portlandpress.comglycomimetics.com Advanced techniques such as glycan arrays and surface plasmon resonance are being employed and further developed for high-throughput screening and detailed characterization of these glycan-protein interactions. frontiersin.orgnih.gov Furthermore, studying alterations in Core 1 glycosylation in various physiological and pathological conditions, such as cancer and inflammatory diseases, will continue to uncover novel functional implications. creative-proteomics.comportlandpress.comaacrjournals.org

Rational Design of Glycomimetics and Glycan-Based Therapeutics (excluding clinical trials)

The biological significance of Core 1 O-glycans and their interactions makes them attractive targets for the development of novel therapeutics. Future research focuses on the rational design of glycomimetics and other glycan-based compounds that can modulate these interactions, excluding discussions of clinical trials. nih.govnih.govresearchgate.netnih.gov

Glycomimetics are synthetic molecules that mimic the structure and function of native glycans but possess improved pharmacological properties, such as increased affinity, stability, and bioavailability. nih.govresearchgate.net Rational design strategies involve understanding the detailed molecular interactions between Core 1 or its extensions and their protein receptors, often utilizing structural information from techniques like NMR and X-ray crystallography. nih.govqa-bio.com Computational modeling and virtual screening approaches are also employed to design and identify potential glycomimetic candidates. bioglyco.com Future efforts will focus on designing highly specific glycomimetics targeting particular Core 1-mediated interactions implicated in diseases, such as those involved in pathogen recognition, immune responses, or cancer progression. nih.gov This research aims to create a new class of therapeutic agents that can interfere with or enhance specific biological processes by targeting Core 1 O-glycans and their binding partners. nih.govnih.gov

Q & A

Q. What experimental methodologies are recommended for the structural elucidation of Core Type 1 Triaose?

To determine the molecular structure of this compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for stereochemical analysis) and mass spectrometry (MS) for molecular weight validation. For reproducibility, ensure experimental protocols include detailed synthesis conditions (e.g., solvent systems, temperature gradients) and purity validation via chromatography (HPLC or GC-MS). Refer to standardized reporting guidelines for chemical characterization to enhance cross-study comparability .

Q. How can researchers design a hypothesis-driven study to investigate this compound’s biochemical role?

Formulate hypotheses using the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to define scope. For example:

  • Population: Specific enzyme systems interacting with this compound.
  • Intervention: Modulation of triaose concentration under controlled conditions.
  • Outcome: Quantify metabolic flux changes via isotopically labeled tracers.
    Ensure feasibility by aligning with available tools (e.g., knockout models, enzymatic assays) .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Use regioselective glycosylation protocols to ensure correct linkage formation. Validate each synthesis step with thin-layer chromatography (TLC) and optimize reaction yields through kinetic studies. For novel derivatives, employ molecular dynamics (MD) simulations to predict stability before experimental trials. Document all procedures exhaustively, including failure cases, to aid reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways be resolved?

Apply data triangulation by integrating primary data (e.g., enzyme kinetics) with secondary sources (crystallography databases) to identify methodological discrepancies. For instance, conflicting kinetic parameters may arise from assay conditions (pH, cofactors). Use sensitivity analysis to isolate variables and validate findings through orthogonal methods (e.g., CRISPR-based gene editing to confirm enzyme roles) .

Q. What advanced computational models are suitable for predicting this compound’s interactions in complex biological systems?

Leverage multi-scale modeling combining:

  • Quantum mechanics (QM) for bond-level interactions.
  • Molecular mechanics (MM) for conformational dynamics.
  • Systems biology frameworks (e.g., COPASI) to model metabolic networks.
    Validate predictions with cheminformatics databases (e.g., PubChem, ChEMBL) and experimental mutagenesis studies .

Q. How can researchers address gaps in the mechanistic understanding of this compound’s regulatory functions?

Design multi-omics studies integrating transcriptomics, proteomics, and metabolomics data. For example:

  • Use RNA-seq to identify genes upregulated by triaose exposure.
  • Pair with untargeted metabolomics to map pathway alterations.
    Employ Bayesian statistical models to infer causal relationships from correlative data. Ensure ethical compliance in data sharing and validation .

Q. What strategies mitigate biases in studies comparing this compound analogs?

Implement blinded experimental designs and randomized sample processing. Use principal component analysis (PCA) to detect batch effects in high-throughput data. For in vivo studies, apply stratified sampling to control for genetic or environmental variability. Pre-register hypotheses and analytical pipelines to reduce confirmation bias .

Methodological Considerations

  • Data Quality : Prioritize reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : Obtain institutional review for studies involving biological samples or genetic data .
  • Interdisciplinary Collaboration : Engage bioinformaticians and statisticians early to optimize experimental design and data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.